molecular formula C₂₄H₁₈D₅ClO B1146146 1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene CAS No. 157738-49-3

1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene

Cat. No.: B1146146
CAS No.: 157738-49-3
M. Wt: 367.92
InChI Key:
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Description

1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₁₈D₅ClO and its molecular weight is 367.92. The purity is usually 95%.
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Scientific Research Applications

Understanding the Acidolysis of Lignin Model Compounds

Research delves into the acidolysis of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group. It reveals that the hydride transfer mechanism plays a more crucial role than expected in the acidolysis process. This work is crucial for understanding the chemical behavior of similar compounds like 1-(2-Chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene in lignin acidolysis (Yokoyama, 2015).

1,2-Oxazines and Related Compounds

This review discusses the synthesis and importance of 1,2-oxazines and 1,2-benzoxazines, which are synthesized from the cyclization of specific compounds. This area of study is relevant due to the structural similarities and potential similar reactions that compounds like this compound might undergo (Sainsbury, 1991).

Chlorophenols in Municipal Solid Waste Incineration

This review discusses the role of chlorophenols (CP) in the formation of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The study could provide insights into the behavior and impact of structurally related compounds like this compound in similar settings (Peng et al., 2016).

Monoterpenes as Antimicrobial Agents

A review focusing on p-Cymene, a monoterpene, details its biological activity, including antimicrobial effects. This research could be pertinent when considering the biological applications or effects of structurally related compounds like this compound in healthcare or biomedical applications (Marchese et al., 2017).

Novel Substituted Thiazolidin-4-Ones

Research on the reaction of chloral with substituted anilines to form novel 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This provides insight into chemical reactions and structures potentially relevant to compounds like this compound (Issac & Tierney, 1996).

Properties

IUPAC Name

1-(2-chloroethoxy)-4-(3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJMDNEUFHRBV-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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